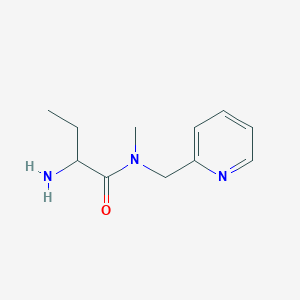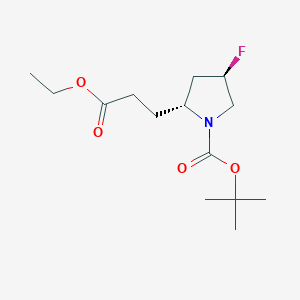
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a tert-butyl group, an ethoxy-oxopropyl side chain, and a fluorine atom attached to the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include:
tert-Butylamine: Used to introduce the tert-butyl group.
(2R,4R)-4-Fluoropyrrolidine: The core structure of the compound.
Ethyl acetoacetate: Provides the ethoxy-oxopropyl side chain.
The reaction conditions may involve:
Catalysts: Such as acids or bases to facilitate the reaction.
Solvents: Like dichloromethane or ethanol to dissolve the reactants.
Temperature and Time: Specific conditions to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, purification techniques, and quality control measures are crucial for producing high-purity compounds on an industrial scale.
化学反応の分析
Types of Reactions
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for drug discovery. Its structural features can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications can contribute to the development of new products and technologies.
作用機序
The mechanism of action of tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces to modulate cellular signaling.
Pathways: The compound may influence various biochemical pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-chloropyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-bromopyrrolidine-1-carboxylate: Similar structure with a bromine atom instead of fluorine.
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-iodopyrrolidine-1-carboxylate: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.
特性
分子式 |
C14H24FNO4 |
|---|---|
分子量 |
289.34 g/mol |
IUPAC名 |
tert-butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-12(17)7-6-11-8-10(15)9-16(11)13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11-/m1/s1 |
InChIキー |
MJVRYYFXJFHJEX-GHMZBOCLSA-N |
異性体SMILES |
CCOC(=O)CC[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)F |
正規SMILES |
CCOC(=O)CCC1CC(CN1C(=O)OC(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
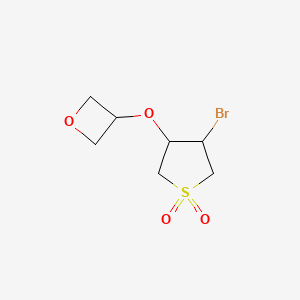
![tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate](/img/structure/B13319909.png)


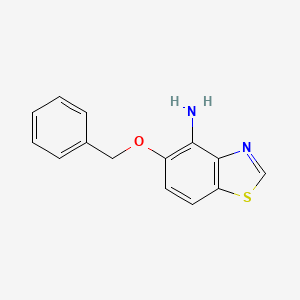
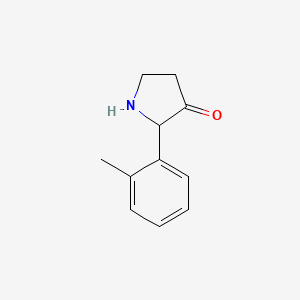

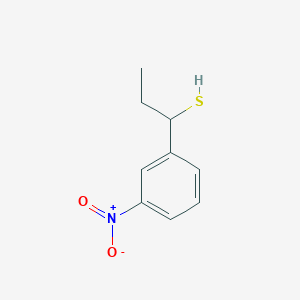

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid](/img/structure/B13319952.png)
